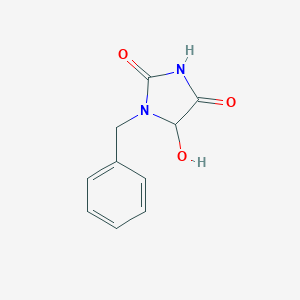
1-Benzyl-5-hydroxyimidazolidine-2,4-dione
Descripción general
Descripción
1-Benzyl-5-hydroxyimidazolidine-2,4-dione, also known as BHIM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BHIM has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
1-Benzyl-5-hydroxyimidazolidine-2,4-dione exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to improve glucose metabolism and insulin sensitivity. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione. One area of interest is the development of more stable analogs of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione that can be used in vivo. Another area of interest is the investigation of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione can be synthesized through a multistep process and has been extensively studied for its potential therapeutic applications in various diseases. Future research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione should focus on the development of more stable analogs and the investigation of its potential therapeutic applications in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propiedades
Número CAS |
110668-56-9 |
|---|---|
Nombre del producto |
1-Benzyl-5-hydroxyimidazolidine-2,4-dione |
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
1-benzyl-5-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,11,13,15) |
Clave InChI |
XERNRFRHTSHCDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
Sinónimos |
5-Hydroxy-1-(phenylmethyl)-2,4-imidazolindion |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

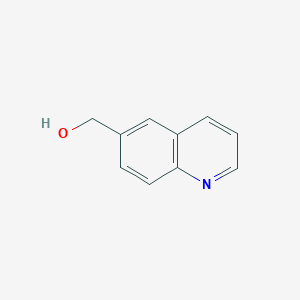
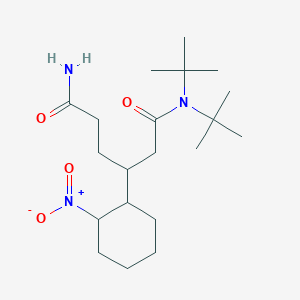
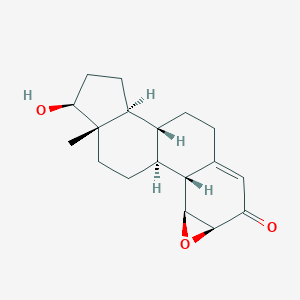
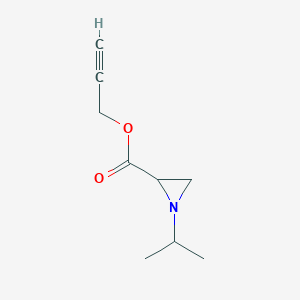
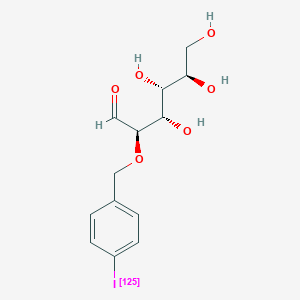
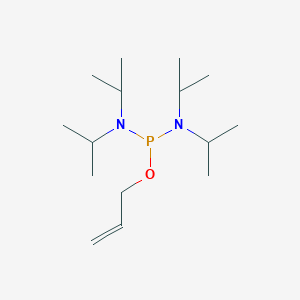
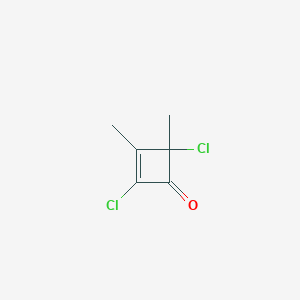

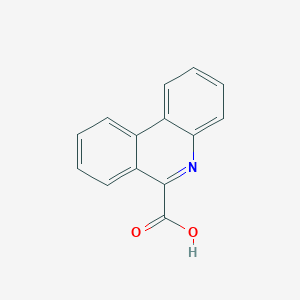
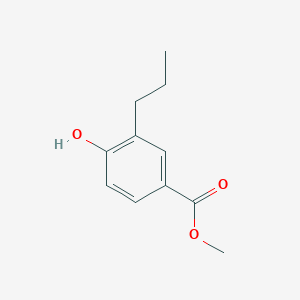



![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)